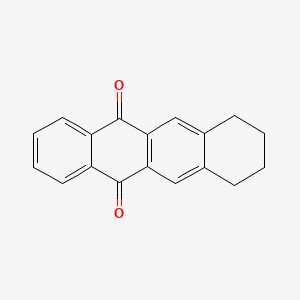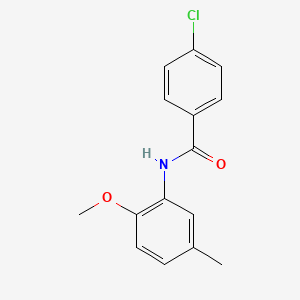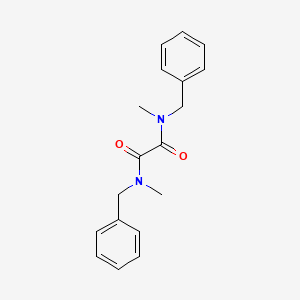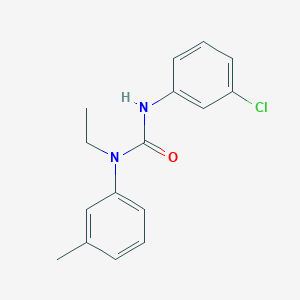
N'-(3-Chlorophenyl)-N-ethyl-N-(3-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3-Chlorophenyl)-N-ethyl-N-(3-methylphenyl)urea is an organic compound that belongs to the class of substituted ureas It is characterized by the presence of a urea functional group, which is bonded to two aromatic rings: one with a chlorine substituent and the other with a methyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Chlorophenyl)-N-ethyl-N-(3-methylphenyl)urea typically involves the reaction of 3-chloroaniline and 3-methylaniline with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 3-Chloroaniline is reacted with ethyl isocyanate in the presence of a suitable solvent, such as dichloromethane, at room temperature.
Step 2: 3-Methylaniline is then added to the reaction mixture, and the reaction is allowed to proceed for several hours.
Step 3: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of N’-(3-Chlorophenyl)-N-ethyl-N-(3-methylphenyl)urea can be scaled up using similar reaction conditions. The process involves the use of large reactors and automated systems to control the reaction parameters, such as temperature, pressure, and solvent concentration. The product is then purified using industrial-scale crystallization and filtration techniques.
化学反応の分析
Types of Reactions
N’-(3-Chlorophenyl)-N-ethyl-N-(3-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
N’-(3-Chlorophenyl)-N-ethyl-N-(3-methylphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N’-(3-Chlorophenyl)-N-ethyl-N-(3-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
N’-(3-Chlorophenyl)-N-ethyl-N-(3-methylphenyl)urea can be compared with other similar compounds, such as:
N-(4-bromo-3-chlorophenyl)-N’-(3-methylphenyl)urea: Similar structure with a bromine substituent instead of chlorine.
N-(4-methylphenyl)-N’-(3-nitrophenyl)urea: Contains a nitro group instead of a chlorine substituent.
N-(3-chloro-4-methylphenyl)-N’-(3,5-dimethylphenyl)urea: Contains additional methyl groups on the aromatic rings.
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity
特性
CAS番号 |
853318-43-1 |
|---|---|
分子式 |
C16H17ClN2O |
分子量 |
288.77 g/mol |
IUPAC名 |
3-(3-chlorophenyl)-1-ethyl-1-(3-methylphenyl)urea |
InChI |
InChI=1S/C16H17ClN2O/c1-3-19(15-9-4-6-12(2)10-15)16(20)18-14-8-5-7-13(17)11-14/h4-11H,3H2,1-2H3,(H,18,20) |
InChIキー |
XFADUBMVLWNNRL-UHFFFAOYSA-N |
正規SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)NC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


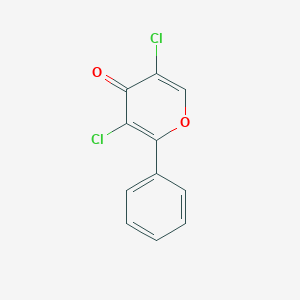
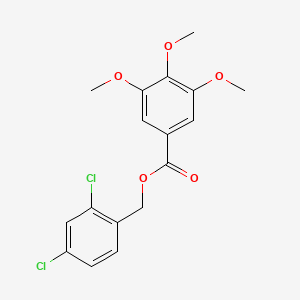
![{[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane](/img/structure/B15074701.png)

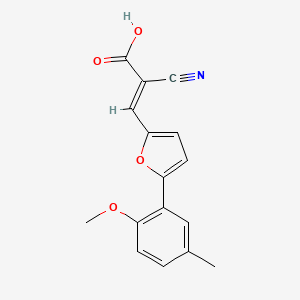
![[(4-Hydroxy-5-methyl-2-pyrimidinyl)sulfanyl]acetic acid](/img/structure/B15074712.png)
![1-Chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene](/img/structure/B15074717.png)
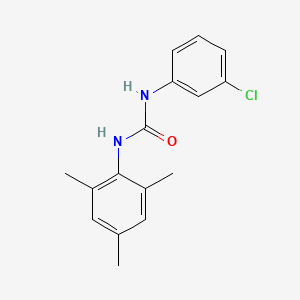
![2,2-Dimethyl-3,8-diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide](/img/structure/B15074734.png)

![4-[(4-methylphenyl)methylideneamino]-N-phenylaniline](/img/structure/B15074750.png)
